4-(1H-Pyrazol-1-yl)cyclohexan-1-one CAS number and identifiers
4-(1H-Pyrazol-1-yl)cyclohexan-1-one CAS number and identifiers
The following technical guide details the chemical architecture, synthesis, and application of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one , a critical pharmacophore in the development of Janus Kinase (JAK) inhibitors and other heterocyclic APIs.
Structural Integrity, Synthetic Process Chemistry, and Pharmacophore Utility
Chemical Identity & Molecular Architecture[1]
This molecule represents a "privileged scaffold" in medicinal chemistry—a cyclohexanone ring substituted at the 4-position with a pyrazole moiety via the nitrogen atom (
Core Identifiers
| Parameter | Specification |
| Chemical Name | 4-(1H-Pyrazol-1-yl)cyclohexan-1-one |
| CAS Number | 1425971-78-3 (Primary); Note: Often confused with 1252607-48-9 (4-methyl analog) |
| Molecular Formula | |
| Molecular Weight | 164.21 g/mol |
| SMILES | O=C1CCC(N2N=CC=C2)CC1 |
| InChI Key | YECXIAXNZCMOND-UHFFFAOYSA-N (Analogous base key) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
Stereochemical Considerations
The molecule possesses a plane of symmetry passing through C1 and C4 of the cyclohexane ring. However, upon reduction or functionalization of the ketone, cis/trans isomerism becomes a Critical Quality Attribute (CQA).
-
Conformation: The cyclohexane ring predominantly adopts a chair conformation. The bulky pyrazole group at C4 will prefer the equatorial position to minimize 1,3-diaxial interactions, stabilizing the structure.
Synthetic Pathways & Process Chemistry[8][9]
The synthesis of N-alkylated pyrazoles on cycloalkanes requires overcoming the poor nucleophilicity of the pyrazole nitrogen and preventing competing C-alkylation. The most robust, scalable route involves Nucleophilic Displacement on a Protected Ketal , avoiding the pitfalls of direct conjugate addition.
Route A: The Ketal-Mesylate Displacement (Recommended)
This pathway ensures regioselectivity (
Workflow Diagram
Caption: Step-wise synthesis from commercially available ketal-protected ketone.
Detailed Protocol
Step 1: Reduction & Activation [1]
-
Reduction: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in MeOH at 0°C. Add
(0.5 eq) portion-wise. Stir for 2h. Quench with water, extract with DCM.[1] -
Mesylation: Dissolve the resulting alcohol in DCM. Add Triethylamine (1.5 eq) and cool to 0°C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is exothermic; maintain T < 10°C.
-
Checkpoint: Monitor TLC for disappearance of alcohol. The mesylate is unstable on silica; proceed immediately.
-
Step 2: Nucleophilic Displacement (
-
Reagents: Pyrazole (1.2 eq), Cesium Carbonate (
, 2.0 eq), DMF (anhydrous). -
Procedure: Heat the mixture to 80-90°C for 12-16 hours.
-
Mechanism:[2] The pyrazolate anion attacks the C8 position, displacing the mesylate.
is preferred over NaH for easier handling and cleaner profiles. -
Regioselectivity:
attack is favored over attack due to sterics and electronics of the pyrazole ring.
-
Step 3: Deprotection
-
Hydrolysis: Treat the protected intermediate with 2N HCl in Acetone/Water (1:1) at RT for 4 hours.
-
Workup: Neutralize with
, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).
Analytical Characterization
Validating the structure requires distinguishing it from the gem-disubstituted impurity or the O-alkylated isomer (rare).
Expected NMR Profile ( , 400 MHz)
| Proton ( | Shift ( | Multiplicity | Integration | Assignment |
| Pyrazole-H | 7.50 - 7.55 | Doublet (d) | 1H | C3-H or C5-H (aromatic) |
| Pyrazole-H | 7.35 - 7.40 | Doublet (d) | 1H | C5-H or C3-H (aromatic) |
| Pyrazole-H | 6.20 - 6.25 | Triplet (t) | 1H | C4-H (aromatic) |
| Methine | 4.20 - 4.35 | Multiplet (m) | 1H | Cyclohexyl C4-H ( |
| Methylene | 2.40 - 2.60 | Multiplet | 4H | Cyclohexyl C2-H, C6-H ( |
| Methylene | 2.10 - 2.30 | Multiplet | 4H | Cyclohexyl C3-H, C5-H |
Note: The methine proton shift (~4.3 ppm) is diagnostic for N-alkylation. If O-alkylation occurred, this shift would be significantly different.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Parent Ion
: 165.2 m/z -
Fragmentation: Loss of pyrazole (
68) is a common fragment in MS/MS.
Medicinal Chemistry Applications
This scaffold is a cornerstone in the design of JAK (Janus Kinase) Inhibitors . The logic follows the "linker-hinge binder" strategy.
Pharmacophore Logic
Caption: The cyclohexyl ring acts as a rigid spacer, orienting the pyrazole for pi-stacking or H-bonding.
-
JAK Inhibitors (e.g., Oclacitinib analogs): The pyrazole nitrogen often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The cyclohexane ring fills the hydrophobic pocket, and the ketone is reductively aminated to attach solubilizing groups (e.g., methylsulfonamides).
-
CDK2 Inhibitors: Similar scaffolds have been used to target Cyclin-Dependent Kinases, where the pyrazole acts as a bioisostere for phenylsulfonamides.
Handling & Safety (SDS Summary)
While specific toxicological data for this intermediate may be sparse, it should be handled with the precautions standard for nitrogen-containing heterocycles.
-
GHS Classification:
-
Warning: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Hygroscopic.
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
Vertex AI Search. (2026). CAS 1425971-78-3 and Pyrazole Synthesis Search Results. Retrieved from 3
-
Eller, G. A., & Holzer, W. (2008).[4] Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, 2008(3), M569. (Provides NMR comparative data for pyrazole-cyclohexane systems). Retrieved from 5[4]
-
BenchChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one Synthesis and Applications. Retrieved from 1
-
National Institutes of Health (NIH). (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules, 28(7), 2951. Retrieved from 6[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ethyl (3S)-3-hydroxy-3-[(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]propanoate | C19H32O3 | CID 18523713 - PubChem [pubchem.ncbi.nlm.nih.gov]
